

The Structural Basis of CFTR Potentiation by Ivacaftor: A Technical Guide

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Compound of Interest		
Compound Name:	CFTR activator 1	
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This technical guide provides an in-depth exploration of the structural and molecular underpinnings of the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) activator, Ivacaftor (VX-770). We delve into the mechanism of action, binding site, and the experimental methodologies used to elucidate these details, presenting quantitative data in a clear, comparative format.

Introduction to CFTR and Ivacaftor

The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a unique member of the ATP-binding cassette (ABC) transporter superfamily that functions as a phosphorylation-and ATP-gated anion channel.[1] Mutations in the CFTR gene lead to cystic fibrosis (CF), a life-threatening genetic disorder. Ivacaftor (VX-770) is a CFTR potentiator, a class of drugs that enhances the channel's open probability (Po), thereby increasing chloride transport in mutant CFTR proteins that are present at the cell surface but have defective gating.[2]

Mechanism of Action

Ivacaftor acts as an allosteric modulator of CFTR.[3] Its potentiation effect is dependent on the phosphorylation of the CFTR's regulatory (R) domain by protein kinase A (PKA), a prerequisite for channel activity.[1][4] However, once the channel is phosphorylated, Ivacaftor can promote channel opening independently of ATP. It is thought to stabilize the open conformation of the

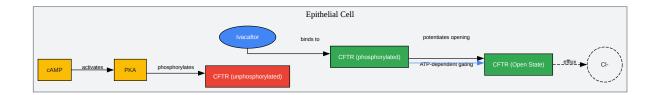


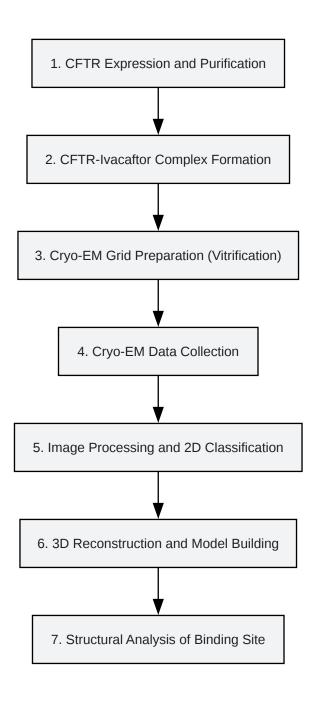
channel, leading to a significant increase in the duration of channel opening events and consequently, enhanced chloride ion flux.

Signaling and Activation Pathway

The activation of the CFTR channel, potentiated by Ivacaftor, follows a multi-step process. Initially, cellular signaling pathways elevate intracellular cyclic AMP (cAMP) levels, leading to the activation of PKA. PKA then phosphorylates multiple sites on the R-domain of CFTR. This phosphorylation event causes a conformational change that relieves the R-domain's inhibitory effect on the nucleotide-binding domains (NBDs). Subsequently, ATP binding to the NBDs promotes their dimerization, which in turn triggers the opening of the channel pore. Ivacaftor binds directly to the CFTR protein, further stabilizing the open state of the channel and prolonging the period of ion conduction.









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